DYRK1A:MAO-A Selectivity Profile
In a head-to-head TR-FRET-based DYRK1A assay and MAO-A Glo assay panel, harmol demonstrated a DYRK1A:MAO-A IC50 ratio of 0.2 (MAO-A IC50 = 0.50 µM), indicating preferential DYRK1A inhibition [1]. By contrast, harmine exhibited a ratio of 1.2, harmalol 1.0, and harmaline 26.1—the latter reflecting dominant MAO-A activity rather than DYRK1A engagement [1]. In absolute terms, harmol inhibits recombinant DYRK1A with an IC50 of 90.0 nM . In a glioma tumor xenograft model, harmol demonstrated a superior therapeutic window compared to harmine, attributed to its reduced MAO-A off-target burden [1].
| Evidence Dimension | DYRK1A:MAO-A IC50 selectivity ratio |
|---|---|
| Target Compound Data | Ratio = 0.2 (MAO-A IC50 = 0.50 µM; DYRK1A IC50 = 90.0 nM) |
| Comparator Or Baseline | Harmine ratio = 1.2 (MAO-A IC50 = 0.06 µM); Harmaline ratio = 26.1 (MAO-A IC50 = 0.09 µM); Harmalol ratio = 1.0 (MAO-A IC50 = 0.66 µM) |
| Quantified Difference | Harmol DYRK1A:MAO-A ratio is 6-fold lower than harmine, 130-fold lower than harmaline, and 5-fold lower than harmalol |
| Conditions | TR-FRET DYRK1A assay (384-well format); MAO-A Glo luminescence assay; recombinant human enzymes |
Why This Matters
For researchers targeting DYRK1A in glioblastoma or Alzheimer's disease, harmol provides substantially cleaner DYRK1A engagement with minimized MAO-A off-target activity compared to harmine or harmaline, directly impacting experimental interpretability and in vivo safety margins.
- [1] Tarpley M, Roques JR, Laudeman CP, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A. Eur J Pharm Sci. 2021;162:105821. Table 2. View Source
